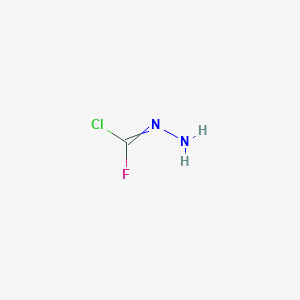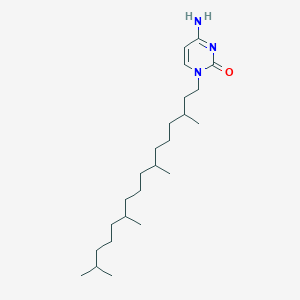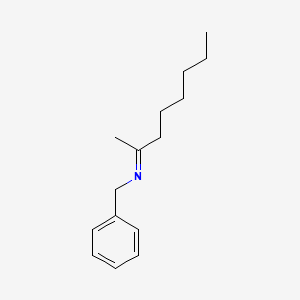
1,4,7,10-Tetraoxacyclotetradec-12-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxacyclotetradec-12-ene is a chemical compound with the molecular formula C10H20O4 It is a cyclic ether with four oxygen atoms incorporated into a 14-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotetradec-12-ene typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where diols react with dihalides in the presence of a strong base to form the cyclic ether. The reaction conditions often include anhydrous solvents and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxacyclotetradec-12-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into simpler ethers or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized ethers.
Scientific Research Applications
1,4,7,10-Tetraoxacyclotetradec-12-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying biological systems and metal ion transport.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxacyclotetradec-12-ene involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple oxygen atoms in the ring structure, which can coordinate with metal ions. The molecular targets and pathways involved include metal ion transport and stabilization in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxacyclotetradecane: Similar in structure but lacks the double bond present in 1,4,7,10-Tetraoxacyclotetradec-12-ene.
1,4,7,10-Tetraoxacyclotetradecane-12,13-diol: Contains additional hydroxyl groups, making it more hydrophilic.
Properties
CAS No. |
192047-91-9 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1,4,7,10-tetraoxacyclotetradec-12-ene |
InChI |
InChI=1S/C10H18O4/c1-2-4-12-6-8-14-10-9-13-7-5-11-3-1/h1-2H,3-10H2 |
InChI Key |
PBRYDFKPWILCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC=CCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)


![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)


![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


